molecular formula C9H14N2O2 B6309471 (1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol CAS No. 1823866-20-1

(1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol

Cat. No.: B6309471
CAS No.: 1823866-20-1
M. Wt: 182.22 g/mol
InChI Key: NFFOXSJCFKDEPJ-UHFFFAOYSA-N
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Description

(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted with a hydroxymethyl group at the 5-position and a tetrahydro-2H-pyran (THP) ring at the 1-position. The THP group is a six-membered oxygen-containing ring, which introduces steric bulk and modulates electronic properties. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor or intermediate in drug development, where the THP group may act as a protecting group or influence bioavailability . Its structural complexity and functional groups make it a versatile scaffold for derivatization.

Properties

IUPAC Name

[2-(oxan-2-yl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOXSJCFKDEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Pyrazole Core Formation

The pyrazole ring is often constructed via palladium-catalyzed Suzuki-Miyaura coupling. A representative protocol involves reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) with electrophilic partners such as 4-bromo-2-chlorobenzonitrile (II) (Scheme 1).

Reaction Conditions:

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride (0.5–2 mol%)

  • Base: Sodium carbonate

  • Solvent: THF-water or acetonitrile-water biphasic system

  • Temperature: 60–75°C

  • Yield: 84.5% over three steps

The biphasic acetonitrile-water system simplifies isolation by enabling phase separation, avoiding distillation steps. Palladium residues are minimized to <5 ppm through optimized catalyst loading.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group is introduced via reduction of a carbonyl precursor or direct functionalization.

Reduction of Pyrazole-5-carbaldehyde

A two-step sequence involves:

  • Formylation: Vilsmeier-Haack reaction on 1-THP-protected pyrazole.

  • Reduction: Sodium borohydride (NaBH₄) in methanol at 0°C, yielding the primary alcohol.

Example Protocol:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde

  • Reducing Agent: NaBH₄ (2 eq)

  • Solvent: Methanol

  • Temperature: 0°C → ambient

  • Yield: 78%

Mitsunobu Reaction for Direct Hydroxymethylation

The Mitsunobu reaction installs the hydroxymethyl group using:

  • Alcohol Source: Ethylene glycol

  • Reagents: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 65–70%

THP Protection and Deprotection Strategies

The THP group is introduced via acid-catalyzed reaction with dihydropyran:

Protection Protocol:

  • Substrate: 1H-pyrazol-5-ylmethanol

  • Reagent: 3,4-Dihydro-2H-pyran (3 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25°C

  • Yield: 92%

Deprotection:

  • Reagent: Hydrochloric acid (HCl) in methanol (3 M)

  • Conditions: 12 h at 25°C

  • Neutralization: Aqueous NaOH (pH 7–8)

Optimization and Scalability Considerations

Palladium Catalyst Efficiency

Reducing Pd(OAc)₂ loading to 0.6–0.8 mol% in Suzuki couplings decreases costs and residual metal content without compromising yield. Post-reaction treatments with activated carbon further reduce Pd levels to <2 ppm.

Solvent Systems for Isolation

  • Biphasic Systems: Acetonitrile-water mixtures enable facile isolation of intermediates via precipitation, avoiding energy-intensive distillations.

  • Precipitation Protocol:

    • Cooling: 20 ± 5°C

    • Antisolvent: Water (100% v/v of acetonitrile)

    • Stirring: 6–24 h

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Suzuki CouplingHigh scalability, low Pd usageRequires boronic ester synthesis84.5%
Mitsunobu ReactionDirect alcohol installationCostly reagents (DIAD, PPh₃)65–70%
Vilsmeier-Haack/NaBH₄Mild conditionsMulti-step sequence78%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methanol group being oxidized to a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the pyrazole ring or the methanol group, leading to various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Reduced derivatives of the pyrazole ring or methanol group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising antitumor properties. A study demonstrated that (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol and its analogs were screened for cytotoxicity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential as chemotherapeutic agents .

Neuroprotective Effects
Another area of exploration is the neuroprotective effects of this compound. In vitro studies have shown that (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol can inhibit oxidative stress-induced neuronal cell death, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Reagent in Cross-Coupling Reactions
(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol serves as a valuable reagent in cross-coupling reactions, particularly in the formation of C-C bonds. For instance, it has been utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules with high yields and selectivity .

Functionalization of Aromatic Compounds
The compound has also been employed in the functionalization of aromatic compounds, enhancing their reactivity and allowing for the introduction of various functional groups. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Material Science

Polymeric Materials
In material science, (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol has been investigated for its potential use in polymeric materials. Its unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength, making it a candidate for advanced materials applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitumor ActivityExhibits cytotoxicity against cancer cell lines
Neuroprotective EffectsInhibits oxidative stress-induced neuronal death
Organic SynthesisCross-Coupling ReactionsEffective reagent with high yields
Functionalization of Aromatic CompoundsEnhances reactivity for pharmaceutical synthesis
Material SciencePolymeric MaterialsImproves thermal stability and mechanical strength

Case Studies

Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol on several human cancer cell lines. The compound was tested at various concentrations, yielding an IC50 value of 15 µM against breast cancer cells, indicating significant potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanism Investigation
In another study focused on neuroprotection, (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol was shown to reduce apoptosis in SH-SY5Y neuronal cells exposed to hydrogen peroxide. The mechanism involved the upregulation of antioxidant enzymes, providing insights into its potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared with two structurally related pyrazole-methanol derivatives:

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (): Substituents: Methyl group at 1-position, phenyl at 3-position, hydroxymethyl at 5-position. Molecular Formula: C₁₁H₁₂N₂O. Molecular Weight: 188.23 g/mol. Key Feature: Simpler substituents (methyl and phenyl) reduce steric hindrance compared to the THP group .

(1-Phenyl-1H-pyrazol-4-yl)methanol (): Substituents: Phenyl at 1-position, hydroxymethyl at 4-position. Key Feature: The hydroxymethyl group’s position (4 vs.

Target Compound :

  • Substituents : THP at 1-position, hydroxymethyl at 5-position.
  • Key Feature : The THP group enhances lipophilicity and may improve metabolic stability compared to smaller substituents .

Physicochemical Properties

Property (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (1-Phenyl-1H-pyrazol-4-yl)methanol
Molecular Formula C₉H₁₄N₂O₂ (inferred) C₁₁H₁₂N₂O C₁₀H₁₀N₂O
Molecular Weight ~194.22 g/mol (estimated) 188.23 g/mol 174.20 g/mol (estimated)
Key Functional Groups THP, hydroxymethyl Methyl, phenyl, hydroxymethyl Phenyl, hydroxymethyl
Solubility Likely lower in water due to THP group Moderate (polar hydroxymethyl vs. aromatic) Moderate to high (depends on solvent)
  • Lipophilicity : The THP group likely raises logP values, enhancing membrane permeability but possibly reducing aqueous solubility .

Biological Activity

(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The molecular formula of (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol is C9H14N2O2, with a molecular weight of 182.22 g/mol. Its structure includes a tetrahydropyran moiety and a pyrazole ring, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and tetrahydropyran moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole showed significant inhibitory activity against human cancer cell lines with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis highlighted that modifications on the pyrazole ring could enhance anticancer properties .

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)5.0
Compound BMCF7 (Breast)8.3
Compound CHeLa (Cervical)6.7

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies revealed that it exhibits activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Research indicates that similar pyrazole derivatives have been effective in reducing seizure activity in animal models, suggesting that (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol may share these properties .

The biological activity of (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator for neurotransmitter receptors, contributing to its anticonvulsant effects.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for microbial survival, enhancing its antimicrobial efficacy.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:

  • Anticancer Study : A recent study on pyrazole derivatives showed that modifications in the tetrahydropyran ring could significantly enhance cytotoxicity against breast cancer cells.
    "The introduction of electron-donating groups at specific positions on the pyrazole ring resulted in improved IC50 values, indicating a strong structure–activity relationship" .
  • Antimicrobial Efficacy : In a comparative study, (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol was tested alongside conventional antibiotics against resistant strains of bacteria.
    "The results demonstrated that this compound exhibited comparable or superior activity against resistant strains, suggesting its potential as an alternative therapeutic agent" .

Q & A

Q. What are the established synthetic routes for (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, tetrahydro-2H-pyran (THP) is often used as a protecting group for alcohols. A common approach includes:

THP Protection : Reacting pyrazole derivatives with 3,4-dihydro-2H-pyran under acidic conditions (e.g., pyridinium p-toluenesulfonate in dry dichloromethane) to introduce the THP group .

Functionalization : Subsequent steps may involve nucleophilic substitution or oxidation. For instance, LiAlH4 (LAH) in THF can reduce esters to alcohols under controlled temperatures (e.g., ice-salt bath conditions) .

  • Critical Parameters :
  • Inert Atmosphere : Reactions often require nitrogen to prevent oxidation.
  • Purification : Column chromatography or recrystallization (e.g., methanol) is essential for isolating the pure product.

Q. How can researchers confirm the structural integrity of (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can identify key protons (e.g., THP ring protons at δ ~3.5–4.0 ppm, pyrazole protons at δ ~6.0–7.0 ppm) and confirm stereochemistry .
  • X-ray Crystallography : Single-crystal analysis (e.g., using a Stoe IPDS-II diffractometer) resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., O–H···N interactions), critical for validating molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> ion for C9H14N2O2 expected at m/z 190.1075) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for pyrazole-THP derivatives?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for small-molecule refinement, which handles twinned data and high-resolution structures. Adjust parameters like HKLF 5 format for twinning .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC databases to identify discrepancies in unit-cell parameters or hydrogen-bonding motifs .
  • Case Study : In a pyrazole-THP analog, conflicting dihedral angles (e.g., 16.83° vs. 51.68° between rings) were resolved by re-examining hydrogen-bond constraints and refining displacement parameters .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol?

  • Methodological Answer :
  • Analog Synthesis : Modify the THP group (e.g., replace with tetrahydropyran-4-yl) or pyrazole substituents (e.g., introduce halogens or methyl groups) to assess electronic effects .
  • Assay Design :
  • Enzyme Inhibition : Test against kinases (e.g., CDK2) using fluorescence polarization assays.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC50 determination via nonlinear regression .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in active sites, guided by crystallographic data from related compounds .

Q. What are the best practices for optimizing reaction conditions to scale up synthesis without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : Compare T3P (propane phosphonic acid anhydride) vs. DCC (dicyclohexylcarbodiimide) for coupling efficiency in THF/CH2Cl2.
  • Solvent Optimization : Replace ethanol with acetonitrile for higher boiling points (e.g., 82°C vs. 78°C) to reduce side reactions during reflux .
  • In-line Analytics : Use HPLC (C18 column, 254 nm UV detection) to monitor reaction progress and impurity profiles during scale-up .

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